Exaprolol, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Exaprolol involves the reaction of 2-cyclohexylphenol with epichlorohydrin to form 1-(2-cyclohexylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield Exaprolol .
Industrial Production Methods
Industrial production of Exaprolol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Exaprolol undergoes several types of chemical reactions, including:
Oxidation: Exaprolol can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert Exaprolol into its corresponding alcohols.
Substitution: Exaprolol can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Exaprolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-adrenoceptor interactions and to develop new beta-blockers.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Used in the treatment of cardiovascular diseases such as hypertension and arrhythmias.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
Exaprolol exerts its effects by blocking beta-adrenoceptors, which are G protein-coupled receptors involved in the regulation of heart rate and myocardial contractility. By inhibiting these receptors, Exaprolol reduces the effects of catecholamines like adrenaline and noradrenaline, leading to decreased heart rate and myocardial oxygen demand .
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta-blocker used to treat hypertension and anxiety.
Metoprolol: A selective beta-1 blocker used for hypertension and angina.
Atenolol: Another selective beta-1 blocker used for cardiovascular conditions
Uniqueness of Exaprolol
Exaprolol is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and receptor binding affinity. Unlike some other beta-blockers, Exaprolol has additional electrophysiological effects on cardiac tissue, making it particularly effective in suppressing ischemic ventricular arrhythmias .
Properties
CAS No. |
101312-73-6 |
---|---|
Molecular Formula |
C18H29NO2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(2R)-1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h6-7,10-11,14-16,19-20H,3-5,8-9,12-13H2,1-2H3/t16-/m1/s1 |
InChI Key |
ABXHHEZNIJUQFM-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=CC=C1C2CCCCC2)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.